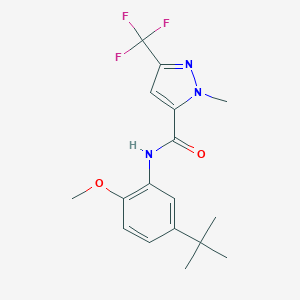![molecular formula C21H25F3N4O B214007 (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214007.png)
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is not fully understood. However, it has been suggested that the compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that the compound may inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone exhibits low toxicity and high selectivity towards cancer cells. It has also been shown to have a beneficial effect on cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, the compound has been found to possess antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment.
Orientations Futures
There are several future directions for the research of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone. One potential direction is the investigation of its use as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its synthesis method for large-scale production. Finally, the compound's potential use as a diagnostic tool for cancer and neurodegenerative diseases should also be explored.
Méthodes De Synthèse
The synthesis of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine with 2,5-dimethylpiperidine in the presence of a suitable solvent and a catalyst. The resulting intermediate is then subjected to further chemical reactions to obtain the final product.
Applications De Recherche Scientifique
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant activity against several types of cancer cells, including breast, lung, and prostate cancer. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
|---|---|
Formule moléculaire |
C21H25F3N4O |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C21H25F3N4O/c1-13-8-9-14(2)27(12-13)20(29)17-11-19-25-16(15-6-4-3-5-7-15)10-18(21(22,23)24)28(19)26-17/h3-7,11,13-14,16,18,26H,8-10,12H2,1-2H3 |
Clé InChI |
MKUZJRVDCMZMCW-UHFFFAOYSA-N |
SMILES isomérique |
CC1CCC(N(C1)C(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C4=CC=CC=C4)C |
SMILES |
CC1CCC(N(C1)C(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C4=CC=CC=C4)C |
SMILES canonique |
CC1CCC(N(C1)C(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)
![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)






![4-nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B213944.png)
![{4-[(2-methoxyphenoxy)methyl]phenyl}(1H-pyrazol-1-yl)methanone](/img/structure/B213945.png)
![(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B213947.png)